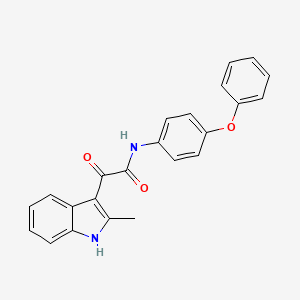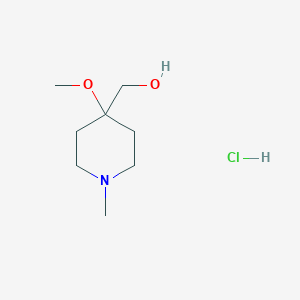
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is a complex organic compound featuring a benzodioxepine core fused with a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxepine core, followed by the introduction of the methoxypyridine group. Key steps may include:
Formation of the Benzodioxepine Core: This can be achieved through cyclization reactions involving appropriate dihydroxybenzene derivatives and epoxide intermediates.
Introduction of the Methoxypyridine Group: This step often involves nucleophilic substitution reactions where a methoxypyridine derivative is introduced to the benzodioxepine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions
Major Products
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxypyridine moiety can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one: Similar in structure but with a naphthalene core instead of a benzodioxepine.
N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Contains a thiazole ring, offering different biological activities.
Uniqueness
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is unique due to its benzodioxepine core, which imparts distinct electronic and steric properties. This uniqueness can be leveraged in the design of compounds with specific biological or material properties.
Properties
IUPAC Name |
6-(6-methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-15-4-3-12(9-17-15)13-7-11(10-18)8-14-16(13)21-6-2-5-20-14/h3-4,7-10H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWHKMIMNBOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C3C(=CC(=C2)C=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride](/img/structure/B2438754.png)
![Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2438755.png)
![2-{[5-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2438756.png)

![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2438760.png)
![N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2438763.png)
![5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2438764.png)



![2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2438769.png)

